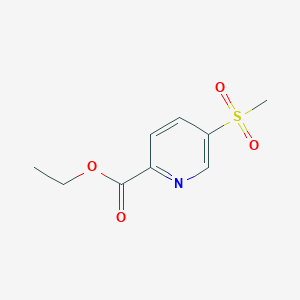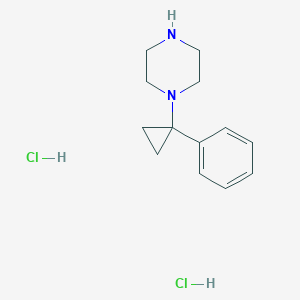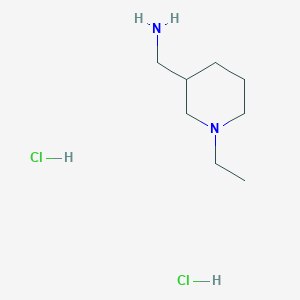![molecular formula C8H5ClN2O B1487652 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde CAS No. 1260382-91-9](/img/structure/B1487652.png)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Vue d'ensemble
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a chemical compound with the empirical formula C8H5ClN2O . It is a solid substance and is often used in early discovery research .
Molecular Structure Analysis
The molecular weight of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is 180.59 . The SMILES string representation of its structure is Clc1cc2cc[nH]c2nc1C=O .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde are not available, 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a solid substance . Its empirical formula is C8H5ClN2O , and its molecular weight is 180.59 .Applications De Recherche Scientifique
Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives
- Derivative Synthesis : Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were synthesized from 2-allylamino-5-methoxypyrrole-3-carbaldehydes through oxidation, demonstrating the utility of related structures as synthons for producing tricyclic heterocycles with potential biological activity. The process yielded good results, showcasing the potential of these derivatives in further chemical transformations (El-Nabi, 2004).
Sonogashira-Type Cross-Coupling Reactions
- Cross-Coupling Utility : 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, resembling the core structure of interest, were employed in Sonogashira-type cross-coupling reactions to yield 5-alkynyl-1H-pyrazole-4-carbaldehydes, which were further processed to produce 1-phenylpyrazolo[4,3-c]pyridines through microwave-assisted reactions. This study showcases the chemical versatility and reactivity of chloro-substituted pyrazole carbaldehydes in constructing pyridine derivatives, which are important in pharmaceutical chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).
Vilsmeier-Haack Reaction in Synthesis of Heterocyclic Chalcones
- Heterocyclic Chalcone Synthesis : Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes were synthesized via the Vilsmeier-Haack reaction and further used to create chalcone analogues and dipyrazolopyridines, indicating the potential for creating diverse heterocyclic structures with various functional applications (Quiroga et al., 2010).
Interaction with Glycine Esters
- Derivative Formation with Amino Acids : The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters was studied, resulting in the formation of derivatives that include structures related to pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This research underscores the potential of chloro-substituted carbaldehydes in synthesizing novel compounds with possible biological significance (Zinchenko et al., 2018).
Synthesis of Expanded Porphyrins
- Expanded Porphyrin Synthesis : Through the condensation of dichloropyrimidine carbaldehyde with pyrrole, expanded porphyrins were synthesized, highlighting the use of chloro-substituted carbaldehydes in the construction of complex macrocyclic compounds for potential application in materials science and catalysis (Maes, Vanderhaeghen, & Dehaen, 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-10-8(5)11-7(6)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSYUIOGXLJFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




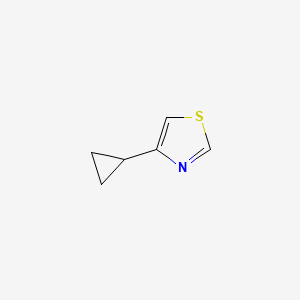
![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B1487572.png)
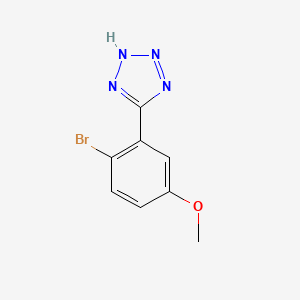
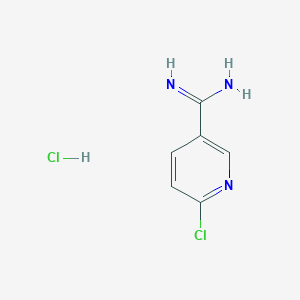
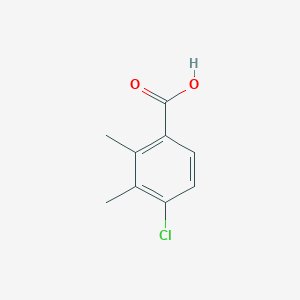

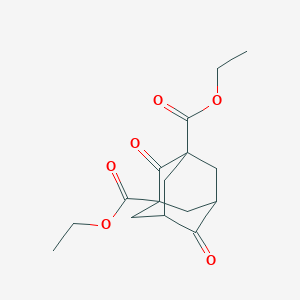
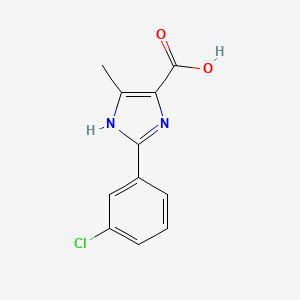
![N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide](/img/structure/B1487583.png)
